Methyl 4-amino-3-(3-methylthioureido)benzoate
Description
Methyl 4-amino-3-(3-methylthioureido)benzoate is a substituted benzoate ester featuring an amino group at the 4-position and a 3-methylthioureido moiety at the 3-position of the aromatic ring. Applications may include pharmaceutical intermediates, given the biological relevance of thiourea derivatives in enzyme inhibition or antimicrobial activity .
Properties
Molecular Formula |
C10H13N3O2S |
|---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
methyl 4-amino-3-(methylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C10H13N3O2S/c1-12-10(16)13-8-5-6(9(14)15-2)3-4-7(8)11/h3-5H,11H2,1-2H3,(H2,12,13,16) |
InChI Key |
WVPQEPAXNSRHPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1=C(C=CC(=C1)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(3-methylthioureido)benzoate typically involves the reaction of methyl 4-amino-3-nitrobenzoate with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thioureido group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(3-methylthioureido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the thioureido group to a thiol.
Substitution: The amino and thioureido groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 4-amino-3-(3-methylthioureido)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(3-methylthioureido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Substituent Differences
Key Observations :
- Amino vs. Hydroxyl Groups: Methyl 3-amino-4-hydroxybenzoate lacks the thiourea moiety but shares the amino group.
- Methoxy vs. Thiourea: Methyl 3-methoxybenzoate is less polar due to the absence of amino/thiourea groups, favoring better organic solvent solubility.
- Complex Substituents: The triazine-linked compound in demonstrates how bulky substituents (e.g., phenoxy groups) reduce steric accessibility compared to the compact thioureido group.
Reactivity Insights :
- The target compound’s thioureido group may undergo cyclization similar to hydrazinecarbothioamides in , forming heterocycles under basic conditions.
- Triazine-linked syntheses require precise temperature control (-35°C to 40°C) and excess DIPEA, contrasting with simpler thiourea formations.
Physicochemical Properties
Table 3: Physical and Spectroscopic Data
Property Trends :
Biological Activity
Methyl 4-amino-3-(3-methylthioureido)benzoate, a derivative of benzoic acid, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique functional groups, which may interact with various biological targets, leading to diverse therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C10H12N4OS
- Molecular Weight : 240.29 g/mol
- IUPAC Name : this compound
The presence of the thiourea moiety and the amino group is significant as these functionalities are known to influence biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Thiourea derivatives have been shown to exhibit inhibitory effects on various enzymes, including serine proteases and elastases, which play critical roles in inflammatory processes and tissue remodeling.
Biological Activities
-
Antimicrobial Activity
- Studies have indicated that thiourea derivatives possess antimicrobial properties. This compound has shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.
-
Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases. In vitro assays demonstrated that this compound significantly inhibits HLE activity, which could be beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
-
Cytotoxicity
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve induction of apoptosis in malignant cells, although detailed studies are required to elucidate the specific pathways involved.
Case Study 1: Inhibition of Human Leukocyte Elastase
A study conducted by researchers aimed at evaluating the potential of this compound as an HLE inhibitor found that it significantly reduced elastase activity in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of inhibition compared to standard inhibitors .
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| This compound | HLE Inhibitor | 25 | 50 |
| Methyl thiourea | Cytotoxicity | 30 | Not reported |
| Benzamide | Moderate HLE Inhibition | 40 | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
